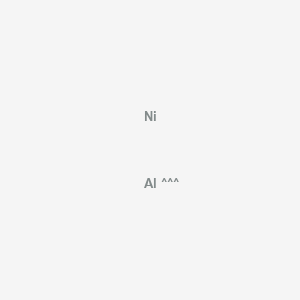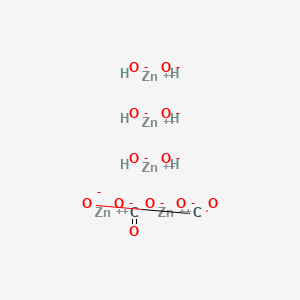
IRON(III) TITANIUM OXIDE
Vue d'ensemble
Description
Iron(III) titanium oxide, also known as ferric titanate, is a type of inorganic compound composed of iron, titanium, and oxygen. This compound has been studied extensively due to its unique properties, including its ability to absorb and store energy, its resistance to corrosion, and its ability to act as a catalyst. It has a wide range of applications in the scientific research field, ranging from energy storage to biomedical applications.
Applications De Recherche Scientifique
Oxidative Stress and DNA-Adduct Formation in Human Lung Cells : Bhattacharya et al. (2009) studied the effects of nanoparticles including Fe(III)-doped TiO2 on human lung cells. They found that these particles generated free radicals and caused oxidative stress, leading to DNA-adduct formation, but not DNA-breakage, in human lung fibroblasts and bronchial epithelial cells (Bhattacharya et al., 2009).
Photoelectrochemical Behaviors : Wang et al. (1999) focused on Fe(III)-doped TiO2 nanoparticles, examining their photoelectrochemical properties. The study highlighted the potential of these materials in applications like solar cells and photocatalysis (Wang et al., 1999).
Structural, Spectroscopic, and Morphological Features : Camargo et al. (2003) explored the structural and spectroscopic characteristics of sol-gel derived TiO2/Fe2TiO5 composites. They provided insights into the material's phase transitions and morphological features, which are crucial for various industrial applications (Camargo et al., 2003).
Band Gap Engineering in Photoanodes : Soltys-Mróz et al. (2020) discussed the modification of Fe2O3-TiO2 nanomaterials' band gaps through wet impregnation. This research is significant for improving the efficiency of photoelectrochemical water splitting (Soltys-Mróz et al., 2020).
Arsenic Removal from Aqueous Solution : Gupta and Ghosh (2009) studied the use of nanostructured iron(III)-titanium(IV) oxide for arsenic removal from water. Their findings are vital for environmental remediation and water purification technologies (Gupta & Ghosh, 2009).
Standardization in Volumetric Analysis : Asakai and Suzuki (2021) researched the standardization of iron(III) and titanium(III) solutions in volumetric analysis, highlighting the precision and reliability required in chemical analysis (Asakai & Suzuki, 2021).
Electrochemical Properties in Lithium Cells : Morales et al. (2005) investigated nanometric mixed iron-titanium oxides as anodic materials in lithium cells, providing insights crucial for battery technology and energy storage (Morales et al., 2005).
Interaction at Elevated Temperatures : Bickley et al. (1991) studied the interaction between iron(III) oxide and titanium(IV) oxide at high temperatures, which is important for understanding material properties under extreme conditions (Bickley et al., 1991).
Removal of Lanthanides from Aqueous Solution : Metwally and Rizk (2014) explored the potential of iron(III)–titanium(IV) mixed oxide for removing lanthanides from water, which is significant for resource recovery and environmental protection (Metwally & Rizk, 2014).
Orientations Futures
The future of Iron(III) Titanium Oxide looks promising, especially in the field of energy storage. For instance, aqueous titanium redox flow batteries have been identified as having state-of-the-art and future potential . Moreover, the recent discovery of oxygen substitution in carbide MXenes opens up new possibilities for high energy density aqueous Redox Flow Batteries systems .
Mécanisme D'action
Iron titanium oxide, also known as iron(III) titanium oxide or ilmenite, is a compound of great importance due to its remarkable properties and wide range of applications .
Target of Action
Iron titanium oxide primarily targets environmental and energy applications. It is used frequently for the photodegradation of organic molecules and water splitting for hydrogen generation . It is also used in the production of titanium dioxide, which finds applications in paints, printing inks, fabrics, plastics, paper, sunscreen, food, and cosmetics .
Mode of Action
Iron titanium oxide exhibits remarkable catalytic and distinctive semiconducting properties . As a strong oxidizing agent with a large surface area, it demonstrates high photocatalytic activities . The compound’s interaction with its targets leads to changes such as the degradation of organic molecules and the splitting of water molecules to generate hydrogen .
Biochemical Pathways
Iron titanium oxide impacts the biogeochemical cycling of iron, expanding our knowledge of iron oxidation and reduction processes and the biochemical mechanisms associated with electron transport . Abnormalities in iron-containing proteins and iron metabolic pathways can lead to an array of diseases .
Pharmacokinetics
The pharmacokinetics of iron titanium oxide nanoparticles are crucial for their use in biomedical applications . Factors such as size, charge, and coating molecules can be effectively tuned to control the in vivo pharmacokinetics and biodistribution of the nanoparticles .
Result of Action
The action of iron titanium oxide results in the purification and disinfection of wastewater, self-cleaning coatings for buildings in urban areas, and the production of hydrogen by splitting water . In the biomedical field, iron titanium oxide nanoparticles have shown potential for use as drug carriers .
Action Environment
The action, efficacy, and stability of iron titanium oxide are influenced by environmental factors. For instance, the compound’s photocatalytic activities are enhanced under UV light . Additionally, the compound’s properties can be affected by the physiological environment, with factors such as pH and temperature playing a role .
Propriétés
IUPAC Name |
iron(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCHOCBAJSEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014197 | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12789-64-9, 12022-71-8 | |
| Record name | Iron titanium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









